N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS2/c1-2-10(17)14-11-15-16-12(19-11)18-7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRSWSWQZXTRSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323265 | |
| Record name | N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816141 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392303-17-2 | |
| Record name | N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated benzyl halide.
Attachment of the Propanamide Moiety: The final step involves the acylation of the thiadiazole derivative with propanoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the thiadiazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide exhibits several notable biological activities:
- Anticancer Properties : Research indicates that this compound may possess significant anticancer activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, compounds with thiadiazole rings have demonstrated cytotoxic effects against multiple cancer types due to their ability to interfere with cellular processes essential for tumor growth.
- Enzyme Inhibition : The compound's structural features suggest potential for enzyme inhibition. Specifically, studies have explored its interaction with retinoic acid receptor-related orphan receptor C (RORc), which is involved in the regulation of interleukin-17 (IL-17) production—an important cytokine in autoimmune diseases .
Case Studies
Several case studies highlight the compound's applications:
- Inhibition of IL-17 Production : A preclinical study demonstrated that this compound acts as an inverse agonist for RORc. This action significantly inhibited IL-17 production in both in vitro and in vivo models, suggesting therapeutic potential for conditions like psoriasis and rheumatoid arthritis .
- Antitumor Activity : In comparative studies against standard chemotherapeutic agents, this compound exhibited lower IC50 values across various cancer cell lines. This indicates its potential as a more effective treatment option for certain types of cancer.
Mechanism of Action
The mechanism of action of N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzylthio Group
The 3-fluorophenylmethylsulfanyl group in the target compound distinguishes it from analogs with alternative aryl substitutions. Key examples include:
- N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]propanamide analogs : Compounds like 5e (74% yield, m.p. 132–134°C) and 5j (82% yield, m.p. 138–140°C) feature a 4-chlorobenzyl group, which increases electronegativity compared to the 3-fluoro substituent. This substitution may enhance metabolic stability but reduce solubility .
Amide Group Modifications
The propanamide moiety in the target compound contrasts with other amide derivatives:
- Acetamide analogs : Compounds such as 5f (m.p. 158–160°C) and 5g (m.p. 168–170°C) feature shorter acetamide chains, which may reduce steric hindrance and improve membrane permeability compared to the bulkier propanamide .
- Benzamide derivatives : N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methyl-benzamide () replaces propanamide with a benzamide group, introducing aromaticity that could enhance π-π interactions in biological targets but increase hydrophobicity.
Heterocycle Replacements
- Oxadiazole analogs: Compounds like 7a (m.p. 190–191°C) and 7l (m.p. 177–178°C) from –5 replace the thiadiazole ring with an oxadiazole.
Table 1: Key Properties of Selected 1,3,4-Thiadiazole Derivatives
Notes:
- Synthetic Efficiency : Higher yields (e.g., 88% for 5h ) correlate with less sterically hindered substituents. The target compound’s synthesis likely follows similar protocols, such as POCl3-mediated cyclization (as in ).
- Melting Points : Derivatives with bulkier groups (e.g., benzamide in ) often exhibit higher melting points due to increased crystalline packing efficiency.
Biological Activity
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in pharmacology and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₆F₃N₃OS₂, with a molecular weight of approximately 325.42 g/mol. The compound features a thiadiazole ring substituted with a fluorophenyl group and a propanamide moiety, which contributes to its unique chemical properties and biological activities. The presence of the sulfur atom in the structure enhances its reactivity and interaction with biological targets.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Thiadiazole derivatives have shown IC₅₀ values ranging from 0.74 to 10.0 μg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .
- Selectivity for Cancer Cells : These compounds often demonstrate selectivity for cancer cells over normal cells, indicating their potential as targeted therapies .
Antiviral Activity
Thiadiazoles have been explored for their antiviral properties as well. A study indicated that certain derivatives exhibited promising activity against viral infections by interacting with viral enzymes or receptors . The specific mechanisms of action often involve inhibition of viral replication or interference with viral entry into host cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or viral replication by binding to active sites or allosteric sites.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, modulating signal transduction pathways crucial for cellular proliferation and survival.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiadiazole Ring : Thiosemicarbazide is reacted with carbon disulfide under basic conditions to form the thiadiazole ring.
- Introduction of Fluorophenyl Group : A nucleophilic substitution reaction using 3-fluorobenzyl chloride introduces the fluorophenyl group.
- Formation of Propanamide : The final step involves coupling the thiadiazole derivative with propanoyl chloride or an equivalent reagent .
Case Studies and Research Findings
Several case studies have investigated the biological activities of thiadiazole derivatives:
Q & A
Q. How can researchers optimize the synthesis of N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide to maximize yield and purity?
The synthesis of this compound involves critical control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents like THF or dichloromethane are preferred for intermediate steps to stabilize reactive intermediates (e.g., thiolate anions) .
- Temperature modulation : Exothermic steps (e.g., cyclization of thiadiazole rings) require gradual heating (e.g., 90°C under reflux) to avoid side reactions .
- pH adjustment : Precipitation of the final product is achieved by neutralizing acidic byproducts (e.g., using ammonia to pH 8–9) .
- Analytical validation : Monitor reaction progress via TLC or HPLC, and confirm purity with NMR and mass spectrometry .
Q. What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve the thiadiazole ring protons (δ 7.5–8.5 ppm) and the propanamide methyl group (δ 1.2–1.5 ppm) .
- X-ray crystallography : Provides definitive proof of bond angles and distances, particularly for the thiadiazole-sulfanyl linkage, which is critical for biological interactions .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z corresponding to C_{12HFNOS) .
Q. What in vitro assays are recommended for preliminary screening of biological activity?
- Antimicrobial activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anticancer potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, focusing on apoptosis markers (e.g., caspase-3 activation) .
- Structure-activity relationship (SAR) : Modify the fluorophenyl or propanamide moiety to evaluate their roles in activity .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50}50 across assays) be resolved?
- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times to minimize variability .
- Orthogonal validation : Confirm cytotoxicity results via complementary methods (e.g., ATP-based viability assays or flow cytometry) .
- Impurity analysis : Use HPLC-MS to rule out synthetic byproducts (e.g., sulfoxides from sulfur oxidation) that may skew bioactivity .
Q. What computational strategies are effective for designing analogs with enhanced target binding?
- Molecular docking : Model interactions with biological targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina. Focus on the thiadiazole ring’s electron-deficient nature for π-π stacking .
- DFT calculations : Optimize the geometry of the fluorophenyl group to predict substituent effects on electrostatic potential and lipophilicity .
Q. How can pharmacokinetic challenges (e.g., poor solubility) be addressed in preclinical studies?
Q. What mechanistic studies are critical for elucidating the compound’s mode of action?
Q. Which electrophilic sites in the molecule are most reactive under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
